5-Bromo-2-hydrazinopyridine
Overview
Description
5-Bromo-2-hydrazinopyridine: is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a hydrazine group at the 2-position. This compound appears as a white to light yellow to light orange powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinopyridine typically involves the reaction of 2-Chloro-5-bromopyridine with hydrazine monohydrate . The reaction mixture is heated at 70°C for 72 hours . After the reaction, the mixture is diluted with water, and the resulting precipitate is filtered off and purified using azeotropic distillation with toluene and dichloromethane . This method yields this compound as a pale brown solid with an 83% yield .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms in other compounds.
Condensation reactions: The compound can form hydrazones and azines through condensation with carbonyl compounds.
Oxidation and reduction: The hydrazine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Hydrazine hydrate is commonly used as a reagent in nucleophilic substitution reactions.
Condensation reactions: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used in these reactions.
Major Products:
Hydrazones and azines: Formed through condensation reactions with carbonyl compounds.
Substituted pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-Bromo-2-hydrazinopyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinopyridine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-Hydrazinopyridine
- 4-Hydrazinopyridine
- 2-Bromo-6-hydrazinopyridine
- 5-Bromo-4-methyl-N-nitropyridin-2-amine
Comparison: 5-Bromo-2-hydrazinopyridine is unique due to the presence of both a bromine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to other hydrazinopyridines.
Properties
IUPAC Name |
(5-bromopyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQLEYTXFMOLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468177 | |
Record name | 5-Bromo-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77992-44-0 | |
Record name | 5-Bromo-2-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-HYDRAZINOPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 5-bromo-2-hydrazinopyridine an interesting compound for developing radiopharmaceuticals targeting estrogen receptors?
A1: this compound serves as a crucial building block in synthesizing estradiol derivatives conjugated to rhenium(I) complexes. These complexes show high binding affinity for estrogen receptors, making them promising candidates for diagnostic imaging agents, particularly for estrogen receptor-positive breast tumors []. The research highlights the synthesis of a specific 17α-estradiol-tricarbonylrhenium(I) complex using a this compound derivative. This complex demonstrated excellent stability and high receptor binding affinity, indicating its potential for further development as a diagnostic tool [].
Q2: What is the significance of the palladium-catalyzed amination reaction in the synthesis of this compound?
A2: The palladium-catalyzed amination reaction enables the coupling of di-tert-butyl hydrazodiformate with 5-bromo-2-iodopyridine, yielding a Boc-protected pyridine hydrazine derivative []. This protection strategy is essential for subsequent modifications and ultimately for the controlled deprotection to obtain the desired this compound for conjugation to estradiol. This controlled synthesis is critical for achieving the desired regioselectivity and obtaining the final compound with the required purity for pharmaceutical applications [].
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